4,5-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid
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Overview
Description
4,5-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two methoxy groups at the 4 and 5 positions, a methyl group at the 1 position, and a carboxylic acid group at the 2 position of the indole ring .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the compound’s diverse biological and clinical applications .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they can cause a range of molecular and cellular effects .
Preparation Methods
The synthesis of 4,5-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
4,5-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired products .
Scientific Research Applications
4,5-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: This compound and its derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable indole core and functional groups
Comparison with Similar Compounds
Similar compounds to 4,5-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid include other indole derivatives such as:
4,5-Dimethoxy-1H-indole-2-carboxylic acid: Lacks the methyl group at the 1 position.
5-Methoxy-1H-indole-2-carboxylic acid: Has only one methoxy group at the 5 position.
1-Methyl-1H-indole-2-carboxylic acid: Lacks the methoxy groups at the 4 and 5 positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4,5-dimethoxy-1-methylindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-13-8-4-5-10(16-2)11(17-3)7(8)6-9(13)12(14)15/h4-6H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVUHHSIORKKMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1C(=O)O)C(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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